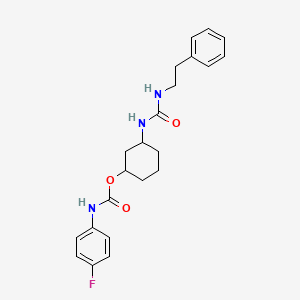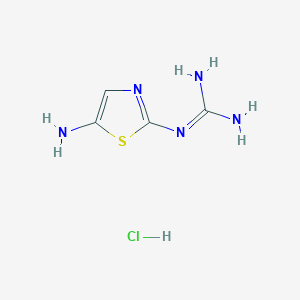![molecular formula C21H14Cl2N4O2 B2928722 2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921818-07-7](/img/structure/B2928722.png)
2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H14Cl2N4O2 and its molecular weight is 425.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonaqueous Capillary Electrophoresis for Related Substances
A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate (IM) and related substances, demonstrating the application of such compounds in improving the analytical methodologies for quality control of pharmaceuticals. This research underlines the compound's role in facilitating the separation and identification of related chemical entities, thereby ensuring the purity and efficacy of medications (Lei Ye et al., 2012).
HDAC Inhibitor for Anticancer Applications
Another study highlights the discovery of MGCD0103, a molecule structurally related to "2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide", as an orally active histone deacetylase (HDAC) inhibitor. This compound showed promise in blocking cancer cell proliferation and inducing apoptosis, marking its significance in the development of anticancer therapies (Nancy Z. Zhou et al., 2008).
Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents
Research into synthesizing new derivatives of benzodifuranyl and thiazolopyrimidines from visnaginone and khellinone has shown potential anti-inflammatory and analgesic activities. These findings open pathways for the development of new therapeutic agents, emphasizing the compound's utility in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Novel Pyrimidines with Extended π-Conjugated Chains
The synthesis of 2,4,6-triarylpyrimidines using related compounds showcases the exploration into materials science and organic chemistry, aiming at developing molecules with potential electronic and photonic applications. This research points to the versatility of such compounds in contributing to advanced materials (A. A. Harutyunyan et al., 2020).
Antifungal Activities of Thieno[2,3-d]pyrimidine Derivatives
The study on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for antifungal activities underlines the potential of such compounds in addressing fungal infections, contributing to the field of agrochemicals and pharmaceuticals (S. Konno et al., 1989).
Wirkmechanismus
Target of Action
The compound belongs to a class of heterocyclic compounds known for their broad range of chemical and biological properties . These compounds have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The compound’s structure, which includes a pyrido[2,3-d]pyrimidin-5-one moiety, may play a crucial role in its interaction with its targets .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of biological activities. The specific pathways affected would depend on the compound’s targets. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
The compound’s solubility and charge could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the compound’s potential biological activities, it could have various effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, the presence of other molecules, and temperature
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJWPECXMOUHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)

![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)


![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)


